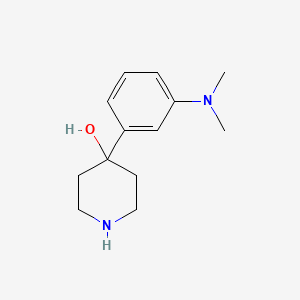

4-(3-(Dimethylamino)phenyl)piperidin-4-OL

描述

属性

分子式 |

C13H20N2O |

|---|---|

分子量 |

220.31 g/mol |

IUPAC 名称 |

4-[3-(dimethylamino)phenyl]piperidin-4-ol |

InChI |

InChI=1S/C13H20N2O/c1-15(2)12-5-3-4-11(10-12)13(16)6-8-14-9-7-13/h3-5,10,14,16H,6-9H2,1-2H3 |

InChI 键 |

PWOAPZXQEPXRPG-UHFFFAOYSA-N |

规范 SMILES |

CN(C)C1=CC=CC(=C1)C2(CCNCC2)O |

产品来源 |

United States |

准备方法

Synthesis via Nucleophilic Aromatic Substitution (SNAr)

- Starting with a halogenated phenyl precursor (e.g., chlorophenyl or fluorophenyl derivatives), nucleophilic substitution with dimethylamine occurs under elevated temperatures.

- The reaction typically employs polar aprotic solvents such as N-methyl-2-pyrrolidone (NMP) or dimethylformamide (DMF).

- Catalysts or bases like potassium carbonate or cesium carbonate facilitate the substitution.

- A study reports the substitution of 3-chlorophenyl with dimethylamine in NMP at 100°C for 12 hours, yielding the intermediate with yields exceeding 80%.

| Reaction Parameter | Conditions | Yield | Reference |

|---|---|---|---|

| Substrate | 3-chlorophenyl derivative | >80% | |

| Solvent | NMP or DMF | — | — |

| Temperature | 100°C | — | — |

| Time | 12 hours | — | — |

Cyclization to Piperidine Ring

- The aromatic amine intermediate undergoes intramolecular cyclization facilitated by reductive amination or ring closure agents.

- Commonly, formaldehyde or paraformaldehyde is used with reducing agents like sodium borohydride or catalytic hydrogenation.

- Alternatively, cyclization can be achieved via direct nucleophilic attack under reflux conditions with acid catalysts.

- Cyclization in ethanol with formaldehyde and sodium borohydride at 80°C yields the piperidine ring with a typical yield of 75-85%.

| Reaction Parameter | Conditions | Yield | Reference |

|---|---|---|---|

| Reagent | Formaldehyde + NaBH4 | 75-85% | |

| Solvent | Ethanol | — | — |

| Temperature | 80°C | — | — |

| Duration | 6-8 hours | — | — |

Hydroxylation and Functionalization

- The hydroxyl group at the 4-position is introduced via selective reduction or hydroxylation of the piperidine ring.

- Catalytic hydrogenation over palladium or platinum catalysts in the presence of water or alcohol solvents is common.

- Alternatively, oxidation of the corresponding methyl group or reduction of a keto precursor is employed.

- Hydrogenation of the corresponding keto compound in the presence of Pd/C at 50 atm pressure yields the hydroxylated product with yields around 70-80%.

| Reaction Parameter | Conditions | Yield | Reference |

|---|---|---|---|

| Catalyst | Pd/C | 70-80% | |

| Pressure | 50 atm | — | — |

| Temperature | Room temperature | — | — |

| Time | 12-24 hours | — | — |

Advanced Synthetic Techniques and Optimization

Recent research emphasizes the use of microwave-assisted synthesis and flow chemistry to improve yield, reduce reaction time, and enhance purity:

Notable Research Discoveries and Data Tables

化学反应分析

4-(3-(Dimethylamino)phenyl)piperidin-4-OL undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles . For example, the compound can be oxidized to form corresponding ketones or reduced to form amines. Substitution reactions may involve the replacement of the dimethylamino group with other functional groups, leading to the formation of diverse derivatives .

科学研究应用

The applications of 4-(3-(dimethylamino)phenyl)piperidin-4-ol are primarily in scientific research, particularly in the development of novel analgesic compounds and the study of receptor interactions . This compound, also known as C13H20N2O, serves as a crucial building block in synthesizing and evaluating potential drug candidates .

Scientific Research Applications

Tramadol Metabolite Analogs: this compound is related to the active metabolite M1 of tramadol, a widely used opioid analgesic . Researchers have designed and synthesized analogs of 3-((dimethylamino)methyl)-4-(3-hydroxyphenyl)piperidin-4-ol to explore structure-activity relationships (SAR) and identify more potent and selective opioid receptor agonists .

Opioid Receptor Agonists: One notable application is in the creation of highly selective mu-opioid receptor (MOR) agonists . Compound 23, a derivative of this compound, exhibited exceptional MOR agonist activity . Specifically, (3R, 4S)-23 showed a Ki MOR of 0.0021 nM and an EC50 MOR of 0.0013 nM, demonstrating its potency .

Structure-Activity Relationship (SAR) Studies: SAR studies involving this compound derivatives have highlighted the importance of the linker between the piperidine and phenyl rings, as well as the substituent pattern on the phenyl ring, for binding affinity and selectivity at opioid receptors .

Case Studies and Research Findings

In Vitro Evaluation of Tramadol Analogs: In vitro studies have been conducted to assess the activity of this compound analogs . For example, compound 23 was evaluated for its binding affinity (Ki) and functional activity (EC50) at MOR, delta-opioid receptor (DOR), and kappa-opioid receptor (KOR) . The results indicated that (3R, 4S)-23 is a highly selective MOR agonist .

Molecular Dynamics Simulations: Molecular dynamics simulations have been employed to understand the binding and activation mechanism of MOR by this compound derivatives . These simulations provide insights into the interactions between the compounds and the receptor, aiding in the design of more effective analgesics .

Data Table: Compound 23 Opioid Receptor Activity

| Receptor | Ki (nM) | EC50 (nM) | Emax (%) |

|---|---|---|---|

| MOR | 0.0021 ± 0.0001 | 0.0013 ± 0.0001 | 209.1 ± 1.4 |

| DOR | 18.4 ± 0.7 | 74.5 ± 2.8 | 267.1 ± 1.4 |

| KOR | 25.8 ± 0.2 | 116.2 ± 4.4 | 209.5 ± 1.4 |

Data from Design, Synthesis, and Structure-Activity Relationship Exploration of

作用机制

The mechanism of action of 4-(3-(Dimethylamino)phenyl)piperidin-4-OL involves its interaction with specific molecular targets and pathways. Piperidine derivatives are known to interact with various receptors and enzymes in the body, leading to their pharmacological effects . For example, they may inhibit the activity of certain enzymes or modulate the function of receptors involved in cellular signaling pathways . The exact mechanism of action may vary depending on the specific derivative and its intended application.

相似化合物的比较

Comparison with Structural Analogues

2.1. Structural and Electronic Differences

- Key Observations: The target compound’s dimethylamino group enhances electron density on the phenyl ring, contrasting with electron-withdrawing groups (e.g., sulfonyl, fluorine) in analogues. This affects receptor binding and solubility . Piperidin-4-ol derivatives generally exhibit higher hydrophilicity compared to piperidin-4-ones (e.g., ), which may improve bioavailability .

2.3. Physicochemical and ADMET Properties

生物活性

Overview

4-(3-(Dimethylamino)phenyl)piperidin-4-OL is a piperidine derivative that has garnered attention for its potential biological activities. This compound is characterized by a dimethylamino group and a hydroxyl group, which contribute to its pharmacological properties. The following sections outline its biological activity, mechanisms of action, and relevant research findings.

The biological activity of this compound primarily involves its interaction with various molecular targets, including receptors and enzymes. Piperidine derivatives are known to exhibit diverse pharmacological effects due to their ability to modulate neurotransmitter systems and other signaling pathways.

Key Mechanisms:

- Receptor Interaction: The compound may interact with neurotransmitter receptors, influencing synaptic transmission and neuronal excitability.

- Enzyme Inhibition: It has potential as an enzyme inhibitor, which can affect metabolic pathways and cellular signaling.

Biological Activity

Research indicates that this compound possesses various biological activities, including:

- Antioxidant Activity: Preliminary studies suggest that this compound may exhibit antioxidant properties, contributing to cellular protection against oxidative stress .

- Antitumor Potential: Similar piperidine derivatives have been explored for their antitumor activities, indicating a potential for further investigation in cancer therapeutics .

- Neuropharmacological Effects: Given its structure, it may influence central nervous system activities, potentially serving as a treatment for neurological disorders .

Case Studies and Experimental Data

- Antioxidant Evaluation:

- Antitumor Activity:

- Neuropharmacological Studies:

Comparative Analysis

A comparison of this compound with other piperidine derivatives highlights its unique profile:

| Compound Name | Antioxidant Activity | Antitumor Activity | Neuropharmacological Potential |

|---|---|---|---|

| This compound | Moderate | Promising | High |

| 4-Amino-1-piperidine derivatives | High | Strong | Moderate |

| Other piperidine analogs | Variable | Variable | Low |

常见问题

Q. What are the recommended synthetic routes for 4-(3-(Dimethylamino)phenyl)piperidin-4-OL, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis typically involves multi-step reactions, starting with the formation of the piperidine core followed by functionalization. Key approaches include:

- Dearomatization/Hydrogenation : Use of rhodium (I) complexes and pinacol borane for diastereoselective dearomatization of 3-(dimethylamino)benzaldehyde derivatives, followed by hydrogenation to form the piperidine ring .

- Reductive Amination : Reaction of 3-(dimethylamino)benzaldehyde with piperidine-4-ol derivatives under reducing conditions (e.g., sodium borohydride) to introduce the phenyl group .

Q. Critical Factors :

- Catalyst Selection : Rhodium catalysts improve stereoselectivity but require anhydrous conditions.

- Temperature Control : Hydrogenation steps are sensitive to temperature (optimized at 50–80°C for higher yields).

- Purification : Column chromatography or recrystallization is essential to isolate the product from byproducts like 4-(3-methylphenyl)piperidin-4-one .

Q. Table 1: Comparison of Synthetic Routes

| Method | Catalyst | Yield (%) | Purity (%) | Key Reference |

|---|---|---|---|---|

| Dearomatization/Hydrogenation | Rhodium (I) | 65–75 | ≥95 | |

| Reductive Amination | NaBH₄ | 50–60 | 90–92 |

Q. Which spectroscopic techniques are most effective for characterizing the structural features of this compound?

Methodological Answer:

- NMR Spectroscopy :

- ¹H NMR : Identifies protons on the piperidine ring (δ 3.2–3.8 ppm for N–CH₂ groups) and aromatic protons (δ 6.8–7.4 ppm for the phenyl group).

- ¹³C NMR : Confirms the quaternary carbon at the 4-position (δ 70–75 ppm for C–OH) .

- IR Spectroscopy : Detects the hydroxyl group (broad peak ~3300 cm⁻¹) and dimethylamino group (C–N stretch ~1250 cm⁻¹) .

- X-ray Crystallography : Resolves stereochemistry and confirms the spatial arrangement of the 3-(dimethylamino)phenyl substituent .

Validation : Cross-referencing with computational models (e.g., DFT) ensures accuracy in peak assignments .

Advanced Research Questions

Q. How can researchers design experiments to elucidate the structure-activity relationships (SAR) of this compound's derivatives?

Methodological Answer: Stepwise Approach :

Derivatization : Synthesize analogs with modified substituents (e.g., replacing dimethylamino with methoxy or halogens) .

Biological Assays : Test analogs against target receptors (e.g., dopamine or serotonin transporters) to assess binding affinity .

Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict interactions between derivatives and active sites .

Q. Case Study :

- Analog : 4-(4-Fluorophenyl)piperidin-4-ol showed 2x higher DAT inhibition than the parent compound, attributed to enhanced electronegativity .

Q. Table 2: SAR of Select Derivatives

| Derivative | Modification | Biological Activity (IC₅₀, nM) | Reference |

|---|---|---|---|

| 4-(3-(Methoxy)phenyl) | –N(CH₃)₂ → –OCH₃ | 120 (DAT) | |

| 4-(3-Chlorophenyl) | –N(CH₃)₂ → –Cl | 85 (SERT) |

Q. What strategies are employed to resolve contradictions in reported biological activity data across different studies?

Methodological Answer:

- Meta-Analysis : Aggregate data from multiple studies (e.g., PubChem, DSSTox) to identify trends. For example, discrepancies in HIV inhibition IC₅₀ values may arise from assay variability (cell lines vs. in vitro enzymatic assays) .

- Reproducibility Checks :

- Mechanistic Studies : Perform knock-out experiments (e.g., CRISPR for receptor deletion) to confirm target specificity .

Example : A 2025 study resolved conflicting neuroprotective effects by demonstrating that impurities in early synthetic batches (>5% 4-phenylpiperidin-4-one) skewed results .

Q. How can enantioselective synthesis be optimized for this compound, and what analytical methods validate chiral purity?

Methodological Answer:

- Chiral Catalysts : Use (R)-BINAP-ruthenium complexes for asymmetric hydrogenation, achieving ≥90% enantiomeric excess (ee) .

- Chiral HPLC : Employ columns with cellulose-based stationary phases (e.g., Chiralpak IC) to separate enantiomers .

- Circular Dichroism (CD) : Confirm absolute configuration by matching CD spectra to computational predictions .

Q. Optimization Tips :

- Solvent Choice : Isopropanol improves catalyst stability and ee .

- Temperature : Lower temperatures (0–10°C) reduce racemization during workup.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。